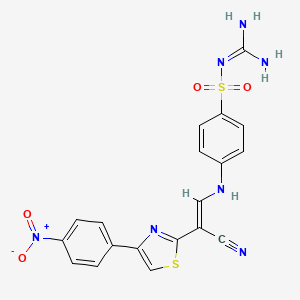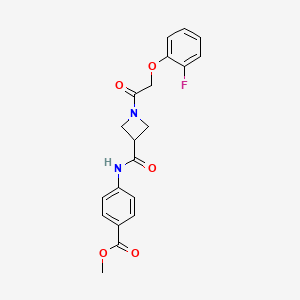
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate is a chemical compound used in scientific research. It possesses diverse applications, ranging from drug synthesis to material science, making it a valuable tool for exploring innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the azetidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenoxy group: This is achieved through nucleophilic substitution reactions.
Acetylation and esterification: The final steps involve acetylation and esterification to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate: This compound has a similar structure but includes a thiophene ring instead of a benzoate group.
Methyl 4-(((4-fluorophenoxy)acetyl)amino)benzoate: This compound is similar but lacks the azetidine ring.
Uniqueness
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c1-27-20(26)13-6-8-15(9-7-13)22-19(25)14-10-23(11-14)18(24)12-28-17-5-3-2-4-16(17)21/h2-9,14H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRDVCDZOBNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B3018122.png)
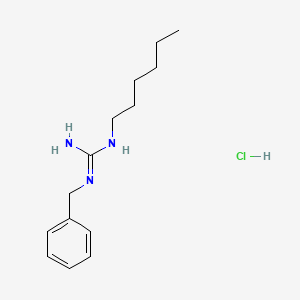
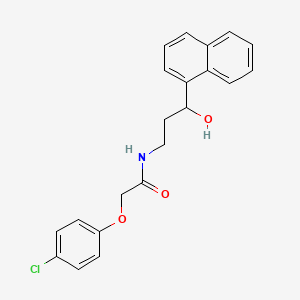

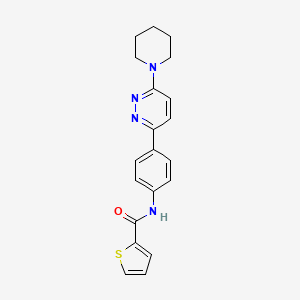
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)

![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate](/img/structure/B3018137.png)


![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
